molecular formula C11H13NO3 B13558655 4-(3,4-Dimethoxyphenyl)azetidin-2-one

4-(3,4-Dimethoxyphenyl)azetidin-2-one

Cat. No.: B13558655
M. Wt: 207.23 g/mol
InChI Key: SJYUEYCMIONTJS-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam structures This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)azetidin-2-one typically involves the [2+2] cycloaddition reaction, also known as the Staudinger reaction. This reaction involves the cycloaddition of a ketene with an imine to form the azetidinone ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and can yield the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in solvents like acetonitrile at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Various electrophiles and nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Dearylated azetidinones.

    Reduction: Reduced azetidinone derivatives.

    Substitution: Substituted azetidinone derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)azetidin-2-one involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts the formation of microtubules, which are essential for cell division. This disruption leads to the inhibition of cell proliferation and induces apoptosis in cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

4-(3,4-Dimethoxyphenyl)azetidin-2-one can be compared with other azetidinones, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can affect its interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)azetidin-2-one

InChI

InChI=1S/C11H13NO3/c1-14-9-4-3-7(5-10(9)15-2)8-6-11(13)12-8/h3-5,8H,6H2,1-2H3,(H,12,13)

InChI Key

SJYUEYCMIONTJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N2)OC

Origin of Product

United States

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